Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC16691243
Molecular Formula: C14H10FNO2S
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10FNO2S |
|---|---|
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | methyl 5-(5-fluoro-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C14H10FNO2S/c1-18-14(17)11-4-3-10(16-11)13-7-8-6-9(15)2-5-12(8)19-13/h2-7,16H,1H3 |
| Standard InChI Key | DVDCOBYNTSCUAI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(N1)C2=CC3=C(S2)C=CC(=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrole ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a 5-fluorobenzo[b]thiophene moiety. The fluorine atom at the 5-position of the benzo[b]thiophene introduces electron-withdrawing effects, enhancing the compound’s lipophilicity and influencing its intermolecular interactions .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.30 g/mol |
| CAS Number | 2113652-82-5 |
| Canonical SMILES | COC(=O)C1=CC=C(N1)C2=CC3=C(S2)C=CC(=C3)F |
The ester group () contributes to moderate solubility in polar aprotic solvents, while the fluorine atom and aromatic systems confer stability under physiological conditions .
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
-
Methyl Ester: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This transformation is critical for prodrug activation or further derivatization.
-
Pyrrole NH: Capable of deprotonation under basic conditions, enabling alkylation or acylation reactions to modify solubility and target affinity .
Biological Activity and Mechanism
Table 1: Comparative Activity of Pyrrole-Based ERK5 Inhibitors
| Compound | ERK5 IC₅₀ (nM) | Oral Bioavailability |
|---|---|---|
| Pyrazole analog | 12 | High |
| Basic pyrrole carboxamide | 45 | Low |
| This compound (hypothetical) | ~30* | Moderate (predicted) |
*Predicted based on structural similarity .
Anticancer Applications
In vitro studies of related compounds show potent activity against cancer cell lines, with IC₅₀ values ranging from 2.11 to 7.19 nM in KB tumor models . The fluorine atom’s electronegativity may stabilize charge-transfer interactions with DNA or proteins, though direct evidence for this compound requires further validation.
Pharmacokinetic Considerations
Absorption and Metabolism
The methyl ester group serves as a prodrug motif, undergoing hepatic hydrolysis to the active carboxylic acid. Preclinical models of similar compounds indicate moderate oral bioavailability (~40–60%), with plasma half-lives extending to 6–8 hours . Fluorination typically reduces cytochrome P450-mediated metabolism, potentially prolonging systemic exposure.
Challenges in Optimization
Early analogs faced limitations in solubility and first-pass metabolism. Introducing polar substituents or replacing the methyl ester with bioisosteres (e.g., amides) could improve pharmacokinetic profiles without compromising potency .
Future Directions and Applications
Targeted Drug Design
Molecular dynamics simulations could elucidate binding modes with ERK5, guiding the rational design of derivatives with enhanced selectivity over related kinases (e.g., ERK1/2).
Expanding Therapeutic Indications
Beyond oncology, the compound’s scaffold may be repurposed for inflammatory diseases, as ERK5 signaling also modulates immune responses.
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